- Method for preparing o-fluorotoluene, China, , ,
Cas no 95-52-3 (o-Fluorotoluene)
O-fluorotoluene is used as an intermediate of Medicine / pesticide< Br>
o-Fluorotoluene structure
o-Fluorotoluene
o-Fluorotoluene Properties
Names and Identifiers
-
- 1-Fluoro-2-methylbenzene
- Fluorotoluenecolorlessliq
- 2-Fluorotoluene
- Ortho-Fluortoluene
- o-Fluorotoluene
- o-Fluorotolueneneat
- 2-FLUOROTOLOUENE
- 2-fluoro-toluene
- 2-methylfluorobenzene
- FC6H4CH3
- fluorotoluene
- mono-fluorotoluene
- o-Flouorotoluene
- o-fluoro-toluen
- o-Fluortoluol
- ortho-Fluorotoluene
- Toluene,o-fluoro
- 1-Fluor-2-methylbenzol
- 1-fluoro-2-methyl-benzen
- 1-fluoro-2-methyl-benzene
- 1-Methyl-2-fluorobenzene
- 2-fluoromethylbenzene
- Benzene,1-fluoro-2-methyl-
- 1-Fluoro-2-methylbenzene (ACI)
- Toluene, o-fluoro- (7CI, 8CI)
- NSC 8859
- 2-Fluorotoluene,98%
- DB-024291
- F0001-2273
- PS-11960
- 2-FLUOROTOLUENE-ALPHA,ALPHA,ALPHA-D3
- BRN 1853362
- 2-Fluorotoluene, >=99%
- NSC8859
- F0039
- 2-FLUOROTOLUENE-ALPHA-D1
- AKOS000119932
- UN 2388
- Z104474026
- FLUOROTOLUENE
- 1-Fluoro-2-methyl-benzene
- 1-methylbutyl 2-methylprop-2-enoate
- L55XKB3K7H
- DTXCID401811
- BDBM50008541
- SCHEMBL11837
- EC 202-428-5
- 2-FLUORO-1-METHYLBENZENE
- O-TOLYL FLUORIDE
- NS00002197
- 17359-78-3
- Q27282724
- DTXSID7021811
- EN300-19497
- UNII-L55XKB3K7H
- NSC-8859
- 4-05-00-00799 (Beilstein Handbook Reference)
- O-FLUOROTOLUENE [MI]
- Toluene, o-fluoro-
- EINECS 202-428-5
- 2 -fluorotoluene
- CHEMBL352215
- 95-52-3
- o-Fluorotoluene [UN2388] [Flammable liquid]
- STL356491
- O-FLUOROTOLUENE
- Benzene, 1-fluoro-2-methyl-
- 25319-49-7
- J-509532
- +Expand
-
- MFCD00000322
- MMZYCBHLNZVROM-UHFFFAOYSA-N
- 1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
- FC1C(C)=CC=CC=1
- 1853362
Computed Properties
- 110.05300
- 0
- 0
- 0
- 110.053178
- 8
- 70.8
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 2.13410
- 0.00000
- 14,4180
- n20/D 1.473(lit.)
- Insoluble
- 114°C
- −62 °C (lit.)
- 21 mmHg ( 20 °C)
- Fahrenheit: 46.4 ° f
Celsius: 8 ° c - Colorless liquid.
- Soluble in ethanol \ ether \ acetone \ benzene, etc
- 1.001 g/mL at 25 °C(lit.)
o-Fluorotoluene Security Information
- GHS02 GHS06
- XT2579000
- 3
- 3
- S16-S26-S33-S36-S37/39
- II
- R11; R36/37/38
- F Xi
- UN 2388 3/PG 2
- H225,H301,H315,H319,H335
- P210,P261,P301+P310,P305+P351+P338
- dangerous
- Flammable area
- II
- 11-36/37/38
- Danger
- Yes
- 1.3%(V)
- 3
o-Fluorotoluene Customs Data
- 29036990
-
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
o-Fluorotoluene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 1-Ethyl-3-methylimidazolium tetrafluoroborate Solvents: 1-Ethyl-3-methylimidazolium tetrafluoroborate
1.2 Reagents: Diisopropylethylamine
1.2 Reagents: Diisopropylethylamine
Reference
- Fluorodediazoniation in ionic liquid solvents: new life for the Balz-Schiemann reactionJournal of Fluorine Chemistry, 2001, 107(1), 31-34,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrofluoric acid ; 7 h, 5 - 7 °C; 1 h, 5 - 7 °C
1.2 Reagents: Sodium nitrite ; 8 h, -3 - 0 °C; 1 h, 0 - 10 °C; 1 h, 0 - 3 °C; 1 h, 3 - 5 °C; 2 h, 5 - 7 °C; 2 h, 7 - 10 °C; 2 h, 10 - 13 °C; 2 h, 13 - 16 °C; 2 h, 16 - 20 °C; 5 h, 20 - 21 °C; 5 h, 21 - 22 °C; 2 h, 22 - 24 °C; 2 h, 24 - 27 °C; 2 h, 27 - 28.5 °C; 2 h, 28.5 - 30 °C; 1 h, 30 - 35 °C; 1 h, 35 - 40 °C; 1 h, 40 - 46 °C; 1 h, 46 - 56 °C; 1 h, 56 - 60 °C
1.2 Reagents: Sodium nitrite ; 8 h, -3 - 0 °C; 1 h, 0 - 10 °C; 1 h, 0 - 3 °C; 1 h, 3 - 5 °C; 2 h, 5 - 7 °C; 2 h, 7 - 10 °C; 2 h, 10 - 13 °C; 2 h, 13 - 16 °C; 2 h, 16 - 20 °C; 5 h, 20 - 21 °C; 5 h, 21 - 22 °C; 2 h, 22 - 24 °C; 2 h, 24 - 27 °C; 2 h, 27 - 28.5 °C; 2 h, 28.5 - 30 °C; 1 h, 30 - 35 °C; 1 h, 35 - 40 °C; 1 h, 40 - 46 °C; 1 h, 46 - 56 °C; 1 h, 56 - 60 °C
Reference
- Method for preparation of o-fluorotoluene from o-toluidine, China, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: N-(1,1-Dimethylethyl)-N-fluoro-2-methyl-2-propanesulfonamide Solvents: Hexane ; -78 °C; 2 h, -78 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: N-(1,1-Dimethylethyl)-N-fluoro-2-methyl-2-propanesulfonamide Solvents: Hexane ; -78 °C; 2 h, -78 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide ReagentAngewandte Chemie, 2022, 61(43),,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Silver fluoride , Bis(2,2-dimethylpropanenitrile)(1,1,1-trifluoromethanesulfonato-κO)copper Solvents: Dimethylformamide ; 22 h, 140 °C
Reference
- Copper-Mediated Fluorination of Aryl IodidesJournal of the American Chemical Society, 2012, 134(26), 10795-10798,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene ; 1 min, 150 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
Reference
- Continuous flow reactor for Balz-Schiemann reaction: a new procedure for the preparation of aromatic fluoridesTetrahedron Letters, 2013, 54(10), 1261-1263,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrofluoric acid Solvents: Xylene ; 1 h, -10 - -5 °C
1.2 Reagents: Sodium nitrite ; -10 - -5 °C; 15 min, -10 - -5 °C; 50 min; 2 - 3 h, 40 - 45 °C; 1 - 2 h, 40 - 45 °C; 45 °C → 15 °C
1.3 Reagents: Ammonia Solvents: Water ; neutralized
1.2 Reagents: Sodium nitrite ; -10 - -5 °C; 15 min, -10 - -5 °C; 50 min; 2 - 3 h, 40 - 45 °C; 1 - 2 h, 40 - 45 °C; 45 °C → 15 °C
1.3 Reagents: Ammonia Solvents: Water ; neutralized
Reference
- Process for synthesis of fluorine containing aromatic compounds, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Cesium fluoride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2,2-difluoro-2,3-dihydro-1H-imidazole Catalysts: Diphenylzinc Solvents: 1,4-Dioxane ; 30 min, 23 °C; 20 h, 110 °C
Reference
- Deoxyfluorination of phenolsJournal of the American Chemical Society, 2011, 133(30), 11482-11484,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Bis(2,2-dimethylpropanenitrile)(1,1,1-trifluoromethanesulfonato-κO)copper Solvents: Ethyl acetate ; 5 min, 25 °C
1.2 12 h, 80 °C
1.2 12 h, 80 °C
Reference
- Mild Copper-Mediated Fluorination of Aryl Stannanes and Aryl TrifluoroboratesJournal of the American Chemical Society, 2013, 135(12), 4648-4651,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Lithium hydroxide, monohydrate , Silver triflate , Selectfluor Solvents: Ethyl acetate ; 5 - 15 h, 55 °C
Reference
- Silver-mediated fluorination of potassium aryltrifluoroborates with SelectfluorTetrahedron, 2014, 70(51), 9676-9681,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: Toluene ; 12 h, rt → 120 °C; 120 °C → rt
Reference
- Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium LabelingJournal of the American Chemical Society, 2014, 136(44), 15757-15766,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; heated; 15 - 30 min, rt
1.2 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Solvents: Methyl nonafluorobutyl ether ; rt → 0 °C; 45 - 50 min, 0 °C; 45 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Solvents: Methyl nonafluorobutyl ether ; rt → 0 °C; 45 - 50 min, 0 °C; 45 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Efficient Synthesis of Aryl FluoridesAngewandte Chemie, 2010, 49(12), 2219-2222,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrofluoric acid Solvents: Pyridine
Reference
- Preparation of aromatic fluorides via diazotization and photochemically induced fluoro-dediazoniation of aromatic amines in anhydrous hydrogen fluoride-organic base solutionsSynthetic Communications, 1989, 19(5-6), 865-71,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Direct Formation of (Haloaryl)copper Nucleophiles from Haloiodobenzenes and Active CopperJournal of Organic Chemistry, 1995, 60(8), 2361-4,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Silver fluoride , Pyridinium, 1-fluoro-2,4,6-trimethyl-, hexafluorophosphate(1-) (1:1) , Bis(2,2-dimethylpropanenitrile)(1,1,1-trifluoromethanesulfonato-κO)copper Solvents: Tetrahydrofuran ; 18 h, 50 °C
Reference
- A process for the preparation of fluorobenzene derivatives, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Cesium fluoride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2,2-difluoro-2,3-dihydro-1H-imidazole Catalysts: Diphenylzinc Solvents: 1,4-Dioxane ; 23 °C; 20 h, 110 °C; 110 °C → 23 °C
Reference
- Preparation of 1,3-diphenyl-2,2-difluoro-2,3-dihydro-1H-imidazole derivative as a fluorinating agent for fluorination of hydroxy aromatic organic compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: Silicon tetrafluoride Solvents: Dichloromethane
Reference
- Deaminative fluorination of anilines with silicon tetrafluoride. Utility of silicon tetrafluoride as a fluorine sourceEuropean Journal of Organic Chemistry, 1998, (4), 725-727,
o-Fluorotoluene Raw materials
o-Fluorotoluene Related Literature
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1. Ion–molecule association of H3O + and C2H2 : interstellar CH3CHODavid A. Fairley,Graham B. I. Scott,Colin G. Freeman,Robert G. A. R. Maclagan,Murray J. McEwan J. Chem. Soc. Faraday Trans. 1996 92 1305
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2. NotesV. R. Stimson,E. R. H. Jones,P. C. Wailes,M. C. Whiting,J. E. Baines,C. Eaborn,Alexander Mackie,Anand L. Misra,H. Suschitzky,William Bradley,Harry E. Nursten J. Chem. Soc. 1955 4020
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Dan Wu,Zhong-Xia Wang Org. Biomol. Chem. 2014 12 6414
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Alessandro Del Grosso,Josue Ayuso Carrillo,Michael J. Ingleson Chem. Commun. 2015 51 2878
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Sven Herbers,Philipp Buschmann,Juan Wang,Kevin Gregor Lengsfeld,K. P. Rajappan Nair,Jens-Uwe Grabow Phys. Chem. Chem. Phys. 2020 22 11490
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Toshikazu Ono,Yoshio Hisaeda J. Mater. Chem. C 2019 7 2829
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Sushil K. Maurya,M. K. Gurjar,K. M. Malshe,P. T. Patil,M. K. Dongare,Erhard Kemnitz Green Chem. 2003 5 720
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T. F. Bindley,A. T. Watts,S. Walker Trans. Faraday Soc. 1964 60 1
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Joong-Hyun Chun,Sanjay Telu,Shuiyu Lu,Victor W. Pike Org. Biomol. Chem. 2013 11 5094
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Chris J. Hammond,Katharine L. Reid Phys. Chem. Chem. Phys. 2008 10 6762
95-52-3 (o-Fluorotoluene) Related Products
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- 443-88-9(2-Fluoro-1,3-dimethylbenzene)
- 452-67-5(2,5-Difluorotoluene)
- 392-69-8(2-Fluoro-1,3,5-trimethylbenzene)
- 696-01-5(2-Fluoro-1,4-dimethylbenzene)
- 452-76-6(2,4-Difluoro-1-methylbenzene)
- 79348-71-3(2,4,6-Trifluorotoluene)
- 93343-11-4(2,4,6-Trifluorotoluene)
- 452-65-3(1-Fluoro-2,4-dimethylbenzene)